Boc-(4-aminophenylthio)acetic acid

描述

准备方法

The synthesis of Boc-(4-aminophenylthio)acetic acid typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) groups. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride di-tert-butyl dicarbonate (Boc2O) . Industrial production methods may involve the use of active esters and other derivatives such as Boc-ONH2 and Boc-N3 .

化学反应分析

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the amine, enabling selective reactivity at other functional groups. Acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in dioxane) cleave the Boc group, yielding the free amine 4-aminophenylthioacetic acid (Fig. 1A). This reaction is critical for subsequent functionalization of the amine group .

Typical Conditions :

Amide Bond Formation

The carboxylic acid group undergoes coupling reactions with amines or alcohols to form amides or esters. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-diisopropylcarbodiimide (DIC) facilitate activation (Fig. 1B) .

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| Benzylamine | EDC, HOBt | Boc-(4-aminophenylthio)acetamide | 85% |

| Glycine methyl ester | DIC, DMAP | Corresponding dipeptide | 78% |

Oxidation of Thioether to Sulfone

The thioether (-S-) moiety is oxidized to a sulfone (-SO₂-) using oxidizing agents like sodium perborate in acetic acid (Fig. 1C) . This modification enhances electrophilicity and stability.

Reaction Conditions :

Mechanism :

-

Electrophilic attack on sulfur by perborate.

-

Sequential oxygen insertion via radical intermediates.

Nucleophilic Substitution at the Amine

After Boc deprotection, the free amine participates in alkylation or acylation (Fig. 1D). For example:

-

Acylation : Reaction with acetic anhydride in acetonitrile/DMAP yields 4-acetamidophenylthioacetic acid (Yield: 94%) .

-

Alkylation : Benzylation using benzyl bromide/K₂CO₃ affords N-substituted derivatives .

Condensation Reactions

The carboxylic acid and thioether groups enable participation in cyclocondensation. For instance, under polyphosphoric acid (PPA), the compound forms benzothiazole derivatives (Fig. 1E) .

Example :

Mechanistic Insights and Kinetic Data

科学研究应用

Pharmaceutical Development

Boc-(4-aminophenylthio)acetic acid serves as an essential intermediate in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that enhance the efficacy of drugs targeting various diseases, particularly those related to neurodegenerative disorders and cancer.

Case Study: Antitumor Activity

A study evaluated the antitumor properties of derivatives synthesized from this compound. The synthesized compounds were tested against human breast adenocarcinoma cell lines, demonstrating promising results in inhibiting tumor growth .

Peptide Synthesis

In peptide synthesis, this compound acts as a protecting group for amines. This protection is crucial for preventing unwanted reactions during the formation of complex peptide structures.

Synthesis Methodology

The synthesis typically involves the protection of amino groups using Boc groups under controlled conditions, which allows for selective reactions that lead to desired peptide sequences. The stability of the Boc group under various conditions makes it an ideal choice for this application .

Bioconjugation

The compound is also utilized in bioconjugation processes, where it facilitates the linking of biomolecules to therapeutic agents. This application is critical in developing targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects.

Example: Targeted Drug Delivery

Research has shown that compounds derived from this compound can effectively conjugate with antibodies or other biomolecules, leading to improved targeting of cancer cells .

Organic Synthesis

As a building block in organic synthesis, this compound enables chemists to explore new reactions and develop innovative compounds with potential applications in various fields.

Reactivity Overview

The compound can undergo various chemical reactions including:

- Oxidation : Using agents like potassium permanganate.

- Reduction : Employing lithium aluminum hydride.

- Nucleophilic Substitution : Reacting with organolithium or Grignard reagents .

Analytical Chemistry

This compound is employed in analytical methods to study amino acids and their derivatives. This application provides insights into protein structure and function, which is vital for understanding biological processes.

Research Findings

Studies utilizing this compound have contributed to a deeper understanding of protein interactions and modifications that occur during enzymatic reactions .

作用机制

The mechanism of action of Boc-(4-aminophenylthio)acetic acid involves the protection of amino groups using Boc groups. The Boc group is stable towards most nucleophiles and bases, making it an ideal protecting group for amino acids and peptides . The compound exerts its effects by preventing unwanted reactions at the amino group, allowing for selective reactions at other functional groups .

相似化合物的比较

Boc-(4-aminophenylthio)acetic acid is similar to other Boc-protected amino acids and peptides. Some similar compounds include:

- Boc-protected glycine

- Boc-protected alanine

- Boc-protected phenylalanine

What sets this compound apart is its unique structure, which includes a phenylthio group. This structural feature may impart unique properties and reactivity compared to other Boc-protected compounds .

生物活性

Boc-(4-aminophenylthio)acetic acid, a derivative of 4-aminophenylthioacetic acid, is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

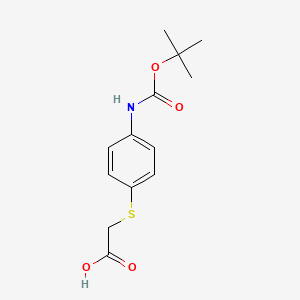

This compound has the molecular formula and a molecular weight of 254.31 g/mol. The compound features a Boc (tert-butyloxycarbonyl) protecting group, which enhances its stability and solubility in biological systems. The structural representation is as follows:

Chemical Structure

This compound exhibits several biological activities that are primarily attributed to its interaction with various molecular targets:

- Inhibition of Thymidylate Synthase (TS) : Recent studies have indicated that compounds similar to this compound can destabilize the TS homodimer, leading to its proteasomal degradation. This mechanism reduces the intracellular levels of TS, which is crucial for DNA synthesis in cancer cells .

- Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by modulating the expression of apoptotic proteins such as p53 and Bcl-2. This property is significant for developing therapeutic strategies against drug-resistant cancers .

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties, potentially through the modulation of pathways involving cytokines and growth factors .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines, including pancreatic and ovarian cancer cells. The compound's IC50 values were reported below 50 nM in several assays, indicating strong efficacy .

In Vivo Studies

Animal models have been employed to evaluate the in vivo efficacy of this compound. In a mouse model of orthotopic pancreatic cancer, treatment with the compound resulted in significant tumor reduction compared to controls, with lower toxicity than traditional chemotherapeutics like 5-fluorouracil .

Case Studies

- Case Study on Cancer Treatment : A study involving the administration of this compound in mice demonstrated a marked decrease in tumor size and weight after a four-week treatment period. Histological analysis revealed reduced proliferation markers (Ki67) and increased apoptosis markers (cleaved caspase-3) in treated tumors.

- Inflammation Model : In a rat model of diabetic retinopathy, this compound was shown to reduce retinal vascular leakage significantly, suggesting potential therapeutic applications in inflammatory conditions associated with diabetes .

Summary of Biological Activities

| Activity | Description | IC50 Value |

|---|---|---|

| Thymidylate Synthase Inhibition | Induces proteasomal degradation | < 50 nM |

| Anticancer Activity | Induces apoptosis in cancer cell lines | < 50 nM |

| Anti-inflammatory Effects | Reduces cytokine levels in inflammatory models | Not specified |

Efficacy in Animal Models

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Boc-(4-aminophenylthio)acetic acid?

Synthesis typically involves coupling Boc-protected amines with thioacetic acid derivatives. Key parameters include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for Boc deprotection and coupling reactions .

- Base use : NaOH or NaHCO₃ is often employed to maintain pH 8.0–8.5 during activation, minimizing side reactions .

- Temperature : Reactions are conducted at 45–50°C for 5–18 hours, depending on steric hindrance .

- Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/hexane) is recommended to isolate the product .

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Inspect gloves for integrity before use .

- Engineering controls : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .

- Waste disposal : Follow institutional guidelines for organic boronic acid derivatives, as some may require neutralization before disposal .

Q. Which analytical techniques confirm the purity and structure of this compound?

- HPLC : Assess purity (>97% by area under the curve) using a C18 column with UV detection at 254 nm .

- NMR : Confirm structure via ¹H NMR (e.g., δ 1.4 ppm for Boc methyl groups) and ¹³C NMR (e.g., 155–160 ppm for carbonyl carbons) .

- Melting point : Compare observed values (e.g., 199–204°C) with literature data to verify crystallinity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data for this compound derivatives?

- Contradiction analysis : Cross-validate with HSQC/HMBC to assign ambiguous peaks. For example, overlapping aromatic signals can be resolved using 2D NMR .

- Solvent effects : Test in deuterated DMSO or CDCl₃ to identify solvent-induced shifts .

- Dynamic processes : Variable-temperature NMR (e.g., 25–60°C) can reveal rotameric equilibria in thioester bonds .

Q. What experimental designs assess the stability of this compound under varying pH conditions?

- pH titration : Monitor degradation via HPLC at pH 2–12 over 24–72 hours. Use buffer systems (e.g., phosphate for neutral, acetate for acidic) to maintain pH .

- Kinetic studies : Fit degradation data to first-order models to calculate half-lives. Activation energy (Eₐ) can be derived from Arrhenius plots at 25–50°C .

- Product identification : LC-MS or HRMS identifies hydrolysis byproducts (e.g., free thiols or Boc-deprotected amines) .

Q. How can computational models predict the reactivity of this compound in peptide coupling reactions?

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to compare activation energies for amide bond formation vs. side reactions .

- Docking studies : Simulate interactions with enzymes (e.g., proteases) to evaluate substrate specificity .

- Machine learning : Train models on existing coupling reaction datasets to predict yields under novel conditions (e.g., solvent/base combinations) .

Q. What strategies mitigate side reactions during Boc deprotection of (4-aminophenylthio)acetic acid derivatives?

- Acid selection : Use TFA in DCM (20% v/v) instead of HCl to minimize sulfoxide formation .

- Temperature control : Maintain 0–4°C during deprotection to reduce racemization .

- Scavengers : Add triisopropylsilane (TIS) or water to quench carbocation intermediates and prevent alkylation side products .

Q. Methodological Considerations

- Data documentation : Record raw NMR/HPLC data in appendices, with processed results (e.g., integrals, retention times) in the main text .

- Error analysis : Quantify uncertainties in melting points (±2°C) and HPLC purity (±1%) using triplicate measurements .

- Literature benchmarking : Compare synthetic yields (e.g., 65–89%) and spectral data with PubChem or NIST entries to validate reproducibility .

属性

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]sulfanylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-9-4-6-10(7-5-9)19-8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOGKMQWOYDFII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)SCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。